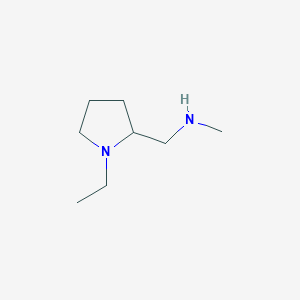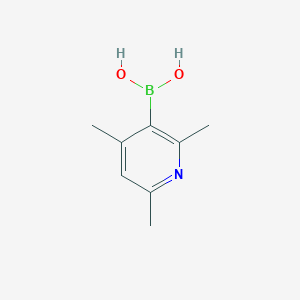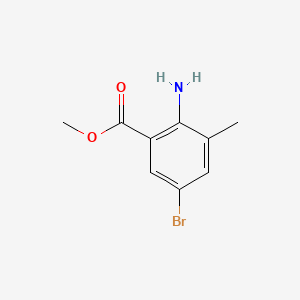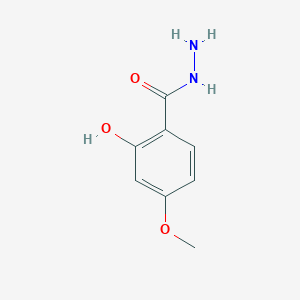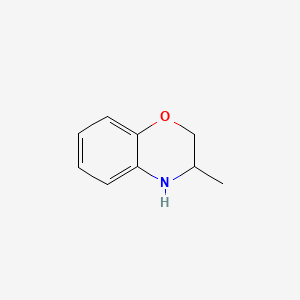
Tetraethylammonium trifluoromethanesulphonate
Vue d'ensemble
Description
Tetraethylammonium trifluoromethanesulphonate (TEATFM) is an organic compound with the chemical formula C8H20F3NO3S. It is a quaternary ammonium salt, which is used in a variety of applications, including in the synthesis of organic compounds, as an ion-exchange resin, and as a reagent in analytical chemistry. TEATFM has been used in a variety of scientific research applications, including in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Organic Synthesis
Tetraethylammonium Triflate is widely used in organic synthesis as a phase-transfer catalyst. It facilitates the transfer of a reactant from one phase into another where the reaction occurs, increasing the rate and efficiency of chemical reactions . Its ability to dissolve in both aqueous and organic solvents makes it an ideal choice for multi-phase systems.
Electrochemistry
In electrochemistry, Tetraethylammonium Triflate serves as a nonoxidizing supporting electrolyte . It’s particularly useful in the study of electrochemical cells and batteries, where it helps in conducting ions through the electrolyte without participating in the electrochemical reactions.
Pharmaceuticals
The compound finds applications in pharmaceutical research, particularly in the synthesis of drug molecules. Its role as a reagent and catalyst in the activation of thioglycosides is notable, which is a critical step in the synthesis of certain antibiotics .
Materials Science
Tetraethylammonium Triflate is utilized in materials science, especially in the preparation of ionic liquids and conducting polymers . These materials have potential applications in creating more efficient energy storage devices and improving the properties of electronic devices.
Analytical Chemistry
In analytical chemistry, Tetraethylammonium Triflate is used as a component in the mobile phase for chromatography techniques . It helps in the separation of compounds based on their interaction with the stationary phase and the mobile phase.
Environmental Science
Research in environmental science benefits from the use of Tetraethylammonium Triflate in the analysis of soil and water samples for contaminants. Its role in enhancing the sensitivity and selectivity of detection methods is crucial for monitoring environmental pollution .
Safety and Hazards
Mécanisme D'action
Target of Action
Tetraethylammonium trifluoromethanesulfonate is known to interact with several targets in the body. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
The compound Tetraethylammonium trifluoromethanesulfonate interacts with its targets by blocking them. This blocking action prevents the normal functioning of these targets, leading to changes in the physiological processes they are involved in .
Biochemical Pathways
The exact biochemical pathways affected by Tetraethylammonium trifluoromethanesulfonate are still under investigation. It is known that the compound’s blocking action on calcium- and voltage-activated potassium channels can disrupt the normal flow of ions across cell membranes, affecting various cellular processes .
Result of Action
The molecular and cellular effects of Tetraethylammonium trifluoromethanesulfonate’s action are largely dependent on the specific targets it interacts with. For example, blocking calcium- and voltage-activated potassium channels can affect the electrical activity of cells, potentially leading to changes in muscle contraction, neurotransmission, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetraethylammonium trifluoromethanesulfonate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. More research is needed to fully understand the impact of these and other environmental factors on the action of tetraethylammonium trifluoromethanesulfonate .
Propriétés
IUPAC Name |
tetraethylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYNDBTWXJXKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189452 | |
| Record name | Tetraethylammonium trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium trifluoromethanesulphonate | |
CAS RN |
35895-69-3 | |
| Record name | Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium trifluoromethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using a membrane incorporating TEA-TF for high-temperature fuel cells?
A: [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membranes, containing approximately 30 wt% TEA-TF, demonstrate several advantages over pristine Nafion 117 for high-temperature fuel cell applications []:
Q2: How does the structure of the [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membrane contribute to its enhanced properties?
A: The two-step preparation protocol used to create the [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membrane results in a specific nanostructure that contributes to its beneficial properties []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



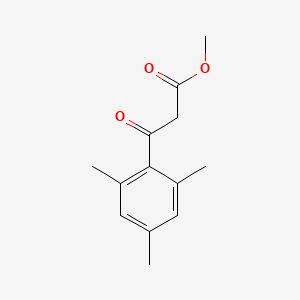
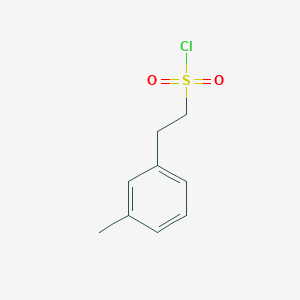
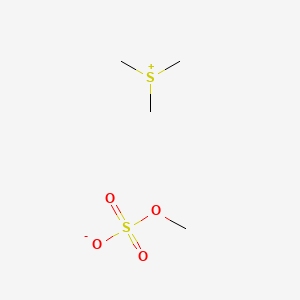
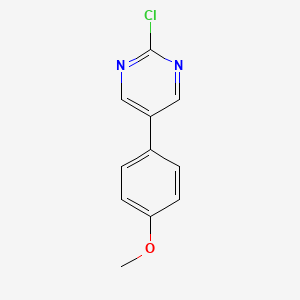
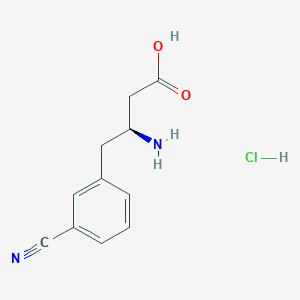
![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)
![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)
